1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid
Overview
Description
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . This compound features a piperidine ring substituted with a cyanopyridine group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the hydrogenation of pyridine derivatives using transition metal nanocatalysts such as cobalt, ruthenium, and nickel .
Chemical Reactions Analysis
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyridine group, leading to the formation of various substituted derivatives.
Hydrogenation: Catalytic hydrogenation can be performed using transition metal catalysts to reduce the cyanopyridine group to a piperidine derivative.
Scientific Research Applications
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can undergo protonation and deprotonation reactions, influencing its reactivity and interaction with biological molecules. The stereoselective enamine protonation is one of the key steps in its mechanism of action .
Comparison with Similar Compounds
1-(3-Cyanopyridin-2-YL)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Cyanopyridin-2-YL)piperidine-4-carboxylic acid: This compound has a similar structure but with the cyanopyridine group at a different position, leading to different chemical properties and reactivity.
1-(6-Chloropyridazin-3-YL)piperidine-4-carboxylic acid: This compound features a chloropyridazinyl group instead of a cyanopyridinyl group, resulting in distinct chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity.
Properties
IUPAC Name |
1-(3-cyanopyridin-2-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-10-2-1-5-14-11(10)15-6-3-9(4-7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBHQJLOWMRHHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=CC=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221538 | |
Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-70-6 | |
Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Cyano-2-pyridinyl)-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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